1-Dodecyl-3-methylimidazolium iodide

Übersicht

Beschreibung

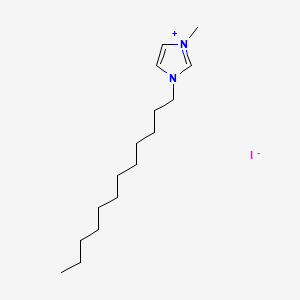

1-Dodecyl-3-methylimidazolium iodide, also known as 1-Lauryl-3-methylimidazolium iodide, is a chemical compound with the empirical formula C16H31IN2. It has a molecular weight of 378.34 . It is typically available in solid form .

Synthesis Analysis

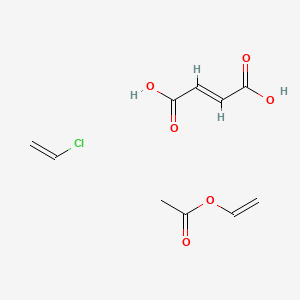

The synthesis of similar imidazolium-based ionic liquids typically involves the reaction of the corresponding alkylimidazole with alkylhalides in an acetonitrile solution . The resulting reaction product is then washed with ethyl ether and dried under vacuum .Molecular Structure Analysis

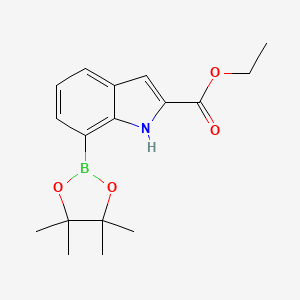

The molecular structure of 1-Dodecyl-3-methylimidazolium iodide consists of a long alkyl chain attached to an imidazolium ring, which carries a positive charge. The iodide ion associated with the imidazolium cation provides the compound’s overall neutrality .Physical And Chemical Properties Analysis

1-Dodecyl-3-methylimidazolium iodide is a solid at room temperature . It is typically stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Solar Energy Applications

1-Dodecyl-3-methylimidazolium iodide has been shown to significantly improve the performance of dye-sensitized solar cells. It acts as an electrolyte, contributing to high short-circuit photocurrent density and light-to-electricity conversion efficiency. This improvement is attributed to its self-assembled structure, leading to increased conductivity (Yamanaka et al., 2005). Furthermore, its combination with different 1-alkyl-3-methylimidazolium iodides used as ionic liquid electrolytes has been found to increase the solar energy conversion efficiency in dye-sensitized solar cells (Yang et al., 2011).

Luminescence and Photophysics

1-Dodecyl-3-methylimidazolium iodide demonstrates promising luminescent properties when used with anhydrous lanthanide(III) iodides. Intense near-infrared emission has been observed, especially in low water content environments. This property is significant for applications in lighting and display technologies (Arenz et al., 2005).

Self-Assembly and Surface Activity

The compound's self-assembly behavior in aqueous solutions has been systematically explored. It forms surface-active ionic liquids (SAILs) and exhibits the generation of lyotropic liquid crystals (LLCs). This property is beneficial for potential applications in nanomaterial preparation and drug delivery systems (Ma et al., 2017).

Electrochemical Applications

1-Dodecyl-3-methylimidazolium iodide has been utilized in iodide-selective electrodes, demonstrating excellent electrochemical characteristics and selectivity. This application is particularly relevant for pharmaceutical analysis and other fields requiring specific ion detection (Shvedene et al., 2011).

Corrosion Inhibition

It has shown potential as an inhibitor for mild-steel corrosion in acidic solutions, making it a candidate for environmentally friendly corrosion prevention in industrial applications (Azeez et al., 2018).

Phase Behavior and Ionic Conductivity

Studies have revealed interesting phase behavior and ionic conductivity in mixtures containing 1-dodecyl-3-methylimidazolium iodide. These properties are critical for the development of advanced materials with specific thermal and electrical characteristics (Xu et al., 2012).

Micellization and Surface Tension

The compound affects the critical micelle concentration of sodium dodecyl sulfate, indicating its role in modifying the behavior of surfactants. This finding is relevant for formulations in detergents, personal care products, and pharmaceuticals (Beyaz et al., 2004).

High-Pressure Phase Behavior

1-Dodecyl-3-methylimidazolium iodide exhibits unique high-pressure phase behavior, offering insights into its stability and potential applications under extreme conditions (Takekiyo et al., 2020).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Zukünftige Richtungen

1-Dodecyl-3-methylimidazolium iodide and similar imidazolium-based ionic liquids have been studied for their potential applications in various fields. For instance, they have been evaluated as antimicrobials against a wide range of bacteria and fungi . They have also been used as electrolytes in dye-sensitized solar cells, leading to high short circuit photocurrent density and high light-to-electricity conversion efficiency . Further investigation into these and other potential applications is ongoing.

Eigenschaften

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVJLVQTNZVVRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049359 | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dodecyl-3-methylimidazolium iodide | |

CAS RN |

81995-09-7 | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS3LR7SY32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-7-(phenylsulfonyl)-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1602653.png)